Cas no 110925-17-2 (3-methoxyazetidine)

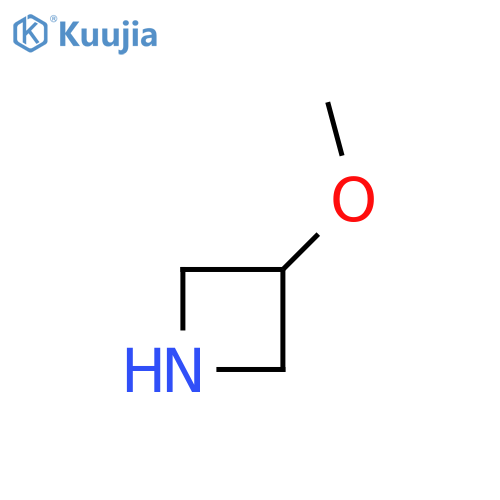

3-methoxyazetidine structure

商品名:3-methoxyazetidine

3-methoxyazetidine 化学的及び物理的性質

名前と識別子

-

- 3-methoxyazetidine

- AGN-PC-00MF44

- WTI-11601

- ACMC-1BQI1

- Azetidine, 3-methoxy-

- CTK0G1973

- SureCN11969

- 3-METHOXY-AZETIDINE

- BCP25457

- EN300-146096

- 110925-17-2

- DTXSID90539612

- SB10064

- F8880-0543

- AMY33741

- AKOS005264470

- PS-15333

- CS-0005429

- A855613

- MFCD05663973

- J-512779

- AVPAYFOQPGPSCC-UHFFFAOYSA-N

-

- MDL: MFCD05663973

- インチ: InChI=1S/C4H9NO/c1-6-4-2-5-3-4/h4-5H,2-3H2,1H3

- InChIKey: AVPAYFOQPGPSCC-UHFFFAOYSA-N

- ほほえんだ: COC1CNC1

計算された属性

- せいみつぶんしりょう: 87.06847

- どういたいしつりょう: 87.068413911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 6

- 回転可能化学結合数: 1

- 複雑さ: 42.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 21.3Ų

じっけんとくせい

- 色と性状: Yellow to Brown Liquid

- 密度みつど: 0.96±0.1 g/cm3 (20 ºC 760 Torr),

- ふってん: 93.8±33.0 ºC (760 Torr),

- フラッシュポイント: 19.3±14.8 ºC,

- ようかいど: 可溶性(442 g/l)(25ºC)、

- PSA: 21.26

3-methoxyazetidine セキュリティ情報

- シグナルワード:Danger

- 危害声明: H303;H315;H318;H335

- 警告文: P261;P280;P305+P351+P338

- ちょぞうじょうけん:-20 °C

3-methoxyazetidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | 63504-1/G |

3-METHOXYAZETIDINE |

110925-17-2 | 95% | 1g |

$204 | 2023-09-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00226-10G |

3-methoxyazetidine |

110925-17-2 | 97% | 10g |

¥ 7,999.00 | 2023-04-03 | |

| eNovation Chemicals LLC | D210265-250mg |

3-METHOXY-AZETIDINE HCl |

110925-17-2 | 95% | 250mg |

$225 | 2024-05-24 | |

| eNovation Chemicals LLC | D494109-10G |

3-methoxyazetidine |

110925-17-2 | 97% | 10g |

$1305 | 2024-05-23 | |

| TRC | M269568-10mg |

3-Methoxyazetidine |

110925-17-2 | 10mg |

$ 50.00 | 2022-06-04 | ||

| TRC | M269568-50mg |

3-Methoxyazetidine |

110925-17-2 | 50mg |

$ 65.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | Y1123632-100g |

3-Methoxy-azetidine |

110925-17-2 | 95% | 100g |

$500 | 2024-07-28 | |

| Enamine | EN300-146096-0.1g |

3-methoxyazetidine |

110925-17-2 | 95.0% | 0.1g |

$19.0 | 2025-02-21 | |

| abcr | AB285102-5 g |

3-Methoxy-azetidine, 95%; . |

110925-17-2 | 95% | 5 g |

€1,470.00 | 2023-07-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 25R0002-5g |

3-Methoxy-azetidine |

110925-17-2 | 96% | 5g |

381.62CNY | 2021-05-07 |

3-methoxyazetidine 関連文献

-

Daniele Antermite,Leonardo Degennaro,Renzo Luisi Org. Biomol. Chem. 2017 15 34

110925-17-2 (3-methoxyazetidine) 関連製品

- 88536-21-4(3-Ethoxyazetidine)

- 871791-79-6(3-Isopropoxy-azetidine)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 13769-43-2(potassium metavanadate)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:110925-17-2)3-methoxyazetidine

清らかである:99%/99%/99%

はかる:1.0g/5.0g/10.0g

価格 ($):200.0/601.0/1002.0